molecular formula C22H14BrN3O3 B11656588 2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B11656588
M. Wt: 448.3 g/mol
InChI Key: DYCZEKJCAXNMDI-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the 2-position and a nitrophenyl group at the N-position, along with a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Nitration: The brominated quinoline is nitrated to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: Finally, the carboxamide group is introduced by reacting the nitrated brominated quinoline with an appropriate amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, which can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial, antiviral, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of quinoline are explored for their potential as drugs. This compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The bromophenyl and nitrophenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxamide: Lacks the bromine and nitro substituents, which may result in different biological activities.

    2-(3-chlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    2-(3-bromophenyl)-N-(2-aminophenyl)quinoline-4-carboxamide: The nitro group is replaced with an amino group, which can significantly change its chemical and biological properties.

Uniqueness

The presence of both bromine and nitro groups in 2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide makes it unique compared to other quinoline derivatives. These substituents can influence its electronic properties, reactivity, and interactions with biological targets, potentially leading to unique applications in research and industry.

Properties

Molecular Formula

C22H14BrN3O3

Molecular Weight

448.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14BrN3O3/c23-15-7-5-6-14(12-15)20-13-17(16-8-1-2-9-18(16)24-20)22(27)25-19-10-3-4-11-21(19)26(28)29/h1-13H,(H,25,27)

InChI Key

DYCZEKJCAXNMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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